molecular formula C5H3Cl2N3O B1358749 3,5-Dichloropyrazine-2-carboxamide CAS No. 312736-50-8

3,5-Dichloropyrazine-2-carboxamide

Cat. No.: B1358749
CAS No.: 312736-50-8
M. Wt: 192 g/mol
InChI Key: UFKLYKVKEHHZRT-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3Cl2N3O. It is known for its potent antitumor properties and has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3,5-Dichloropyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with lymphoma kinase. It has been shown to inhibit the activity of this enzyme, leading to the induction of apoptosis in human lung cancer cell lines . Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, which further enhances its antitumor properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis, particularly in cancer cells. This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in human lung cancer cell lines, this compound has been shown to trigger apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to lymphoma kinase, inhibiting its activity and leading to the activation of apoptotic pathways. This inhibition results in the downregulation of survival signals and the upregulation of pro-apoptotic factors. Additionally, this compound may interact with other enzymes and proteins, contributing to its overall antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert conditions, such as in the presence of nitrogen or argon at temperatures between 2-8°C . Over extended periods, this compound may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects include potential damage to normal cells and tissues, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the therapeutic use of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound accumulates in cancer cells, enhancing its antitumor activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic effects. For example, this compound may localize to the nucleus, where it can influence gene expression and apoptotic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield 3,5-dichloropyrazine-2-carbonitrile. This intermediate is then converted to this compound through nucleophilic substitution and hydration reactions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. Continuous flow reactors and other advanced techniques are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Major products formed from these reactions include:

Scientific Research Applications

3,5-Dichloropyrazine-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dichloropyrazine-2-carboxamide include:

Uniqueness

This compound is unique due to its potent antitumor properties and its ability to inhibit specific enzymes involved in cancer cell growth. Its structural features allow it to interact with molecular targets in a way that similar compounds may not, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3,5-dichloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKLYKVKEHHZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627427
Record name 3,5-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312736-50-8
Record name 3,5-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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